A Technical Guide to the Exact Mass and Molecular Weight of Ethyl 3-Fluoro-4-iodobenzoate
A Technical Guide to the Exact Mass and Molecular Weight of Ethyl 3-Fluoro-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mass in Molecular Characterization
In the landscape of pharmaceutical research and development, the precise characterization of small molecules is paramount. Ethyl 3-Fluoro-4-iodobenzoate (CAS: 1027513-43-4), a halogenated aromatic ester, serves as a valuable building block in medicinal chemistry. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are its molecular weight and, more precisely, its exact mass. This guide provides an in-depth exploration of these two key parameters, detailing their theoretical basis, experimental determination, and practical significance for scientists in the field.
Differentiating Molecular Weight and Exact Mass: A Matter of Isotopes
While often used interchangeably in general chemistry, the terms "molecular weight" and "exact mass" have distinct meanings in the context of high-precision analytical techniques like mass spectrometry. Understanding this distinction is crucial for accurate data interpretation and compound identification.
Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on the natural abundance of their isotopes. The atomic weights listed on the periodic table are these weighted averages. For Ethyl 3-Fluoro-4-iodobenzoate (C₉H₈FIO₂), the molecular weight is calculated using the standard atomic weights of carbon, hydrogen, fluorine, iodine, and oxygen as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. This value is determined by summing the precise masses of these specific isotopes. For instance, in Ethyl 3-Fluoro-4-iodobenzoate, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁹F, ¹²⁷I, and ¹⁶O. High-resolution mass spectrometry (HRMS) is the technique of choice for experimentally measuring the exact mass of a molecule.[3][4]
The significance of this difference is profound. While molecular weight is a useful bulk property, the exact mass is what is measured by a high-resolution mass spectrometer. This high-precision measurement allows for the unambiguous determination of a molecule's elemental composition, a critical step in confirming its identity and purity.
Quantitative Data Summary
The key mass-related properties of Ethyl 3-Fluoro-4-iodobenzoate are summarized in the table below for easy reference.
| Property | Value | Source/Method |
| Chemical Formula | C₉H₈FIO₂ | - |
| CAS Number | 1027513-43-4 | - |
| Molecular Weight | 294.06 g/mol | Calculated using IUPAC standard atomic weights[1] |
| Exact Mass | 293.95531 Da | Calculated using the most abundant isotopic masses[5][6] |
Theoretical Calculation of Exact Mass
The exact mass of Ethyl 3-Fluoro-4-iodobenzoate is calculated by summing the masses of the most abundant isotopes of its constituent elements. The precise masses of these isotopes are sourced from authoritative bodies such as the National Institute of Standards and Technology (NIST) and IUPAC.[5][6]
-
Carbon (¹²C): 12.000000 Da
-
Hydrogen (¹H): 1.007825 Da
-
Fluorine (¹⁹F): 18.998403 Da
-
Iodine (¹²⁷I): 126.904473 Da
-
Oxygen (¹⁶O): 15.994915 Da
The calculation is as follows:
(9 x 12.000000) + (8 x 1.007825) + (1 x 18.998403) + (1 x 126.904473) + (2 x 15.994915) = 293.95531 Da
Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry (HRMS) Protocol
The experimental determination of the exact mass of Ethyl 3-Fluoro-4-iodobenzoate is best achieved using high-resolution mass spectrometry techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry.[3][4] The following protocol outlines a general workflow for this analysis.
I. Sample Preparation
-
Purity Assessment: Ensure the sample of Ethyl 3-Fluoro-4-iodobenzoate is of high purity. This can be verified by techniques such as NMR or a preliminary low-resolution mass spectrum.[7]
-
Solvent Selection: Dissolve a small amount of the compound (typically ~1 mg) in a high-purity, volatile solvent compatible with the chosen ionization technique. HPLC-grade methanol or acetonitrile are common choices.[8]
-
Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
Additives (Optional): For positive-ion mode electrospray ionization (ESI), a small amount of a weak acid like formic acid (0.1%) can be added to promote protonation.[7]
II. Instrumental Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of mass accuracy within 5 ppm.[3][7]
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analyzer Settings:
-
Mass Range: Set a mass range that encompasses the expected m/z of the protonated molecule (e.g., 100-500 m/z).
-
Resolution: Operate the mass analyzer at a high resolution (e.g., >20,000 FWHM) to ensure accurate mass measurement.[4]
-
Calibration: Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode. Data-dependent acquisition can be used to obtain fragmentation data for structural confirmation.[9]
III. Data Analysis and Interpretation
-
Peak Identification: Identify the peak corresponding to the protonated molecule, [M+H]⁺, in the mass spectrum.
-
Mass Extraction: Determine the accurate m/z of the identified peak to at least four decimal places.
-
Elemental Composition Confirmation: Use the instrument's software to compare the experimentally determined exact mass with the theoretical exact mass of the protonated molecule (C₉H₉FIO₂⁺). A mass error of less than 5 ppm provides high confidence in the elemental composition.
-
Isotopic Pattern Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretically predicted pattern for C₉H₈FIO₂. This provides an additional layer of confirmation.[4]
Workflow for Mass Determination of Ethyl 3-Fluoro-4-iodobenzoate
Caption: Workflow for the theoretical calculation and experimental determination of the mass properties of Ethyl 3-Fluoro-4-iodobenzoate.
Conclusion
For professionals engaged in drug discovery and development, a precise understanding of a molecule's mass is non-negotiable. This guide has delineated the critical distinction between molecular weight and exact mass for Ethyl 3-Fluoro-4-iodobenzoate. While the molecular weight provides a useful bulk property, it is the exact mass, determined through high-resolution mass spectrometry, that offers the high degree of certainty required for unambiguous compound identification and characterization. The methodologies and data presented herein serve as a comprehensive resource for researchers working with this and other small molecules, ensuring a solid foundation for their scientific endeavors.
References
- HRMS sample submission guidelines. (n.d.).
- IUPAC Commission on Isotopic Abundances and Atomic Weights. (2019). Atomic Weights of the Elements 2019. IUPAC.
- Sample Preparation for Simultaneous Determination of Organic Compounds by Chrom
- Sample preparation for UOW Low and High Resolution Mass Spectral Service. (n.d.).
- Standard atomic weights of the elements 2020 (IUPAC Technical Report). (2021). OSTI.GOV.
- Clendinen, C. S., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PLOS ONE, 10(6), e0129513.
- Commission on Isotopic Abundances and Atomic Weights. (n.d.).
- Clendinen, C. S., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
- Holden, N. E., et al. (2018). IUPAC Periodic Table of the Elements and Isotopes (IPTEI) for the Education Community. Pure and Applied Chemistry, 90(12), 1833–2092.
- Periodic Table of the Isotopes. (n.d.).
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.).
- Asa, D. (2009). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America, 27(5), 30-32.
- Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. (2020). YouTube.
- A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA)
- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Chemistry Research.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Johns Hopkins University.
- Data-Dependent Analysis Approach in LC/HRMS: Annotation of Natural Product Components. (n.d.). Shimadzu.
- Sample Preparation Guide. (n.d.).
- Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.).
- Atomic Weights and Isotopic Compositions with Relative
- Coursey, J.S., Schwab, D.J., & Dragoset, R.A. (2005). Atomic Weights and Isotopic Compositions (version 2.4.1). NIST.
- High-Precision Isotopic Reference M
- Exact Masses of the Elements and Isotopic Abundances. (n.d.). Scientific Instrument Services.
- Isotopic Compositions of the Elements - Version history. (n.d.). NIST.
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- 5. catalog.data.gov [catalog.data.gov]
- 6. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]
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